

# Ceralifimod's Immunomodulatory Impact on Cytokine Profiles: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceralifimod**

Cat. No.: **B1668400**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Ceralifimod** (ONO-4641) and other sphingosine-1-phosphate (S1P) receptor modulators, focusing on their impact on cytokine profiles. While direct quantitative data for **Ceralifimod**'s effect on a broad spectrum of cytokines is limited in publicly available literature, this guide synthesizes existing preclinical and clinical data for related S1P modulators to offer a comprehensive overview for research and drug development professionals.

## Introduction to S1P Receptor Modulators and Cytokine Signaling

Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that function by targeting S1P receptors, which play a crucial role in lymphocyte trafficking. By preventing the egress of lymphocytes from lymph nodes, these drugs reduce the number of circulating lymphocytes that can infiltrate tissues and contribute to inflammation. This mechanism of action inherently alters the cytokine landscape, as lymphocytes are a primary source of many pro-inflammatory and anti-inflammatory cytokines.

**Ceralifimod** is a selective agonist for S1P receptors 1 and 5. Its primary immunomodulatory effect, as demonstrated in preclinical studies, is the sequestration of lymphocytes, leading to a reduction in lymphocyte infiltration into the central nervous system in models of autoimmune disease.<sup>[1][2][3]</sup> While specific data on its direct impact on a wide array of cytokine levels are

not extensively detailed, its mechanism strongly suggests an influence on the cytokine milieu, likely dampening pro-inflammatory responses.

This guide compares the known effects of **Ceralifimod** and other S1P modulators—Fingolimod, Siponimod, and Ozanimod—on key cytokine profiles, providing available experimental data and methodologies to inform further research.

## Comparative Analysis of Cytokine Profiles

The following table summarizes the observed effects of **Ceralifimod** and other S1P receptor modulators on various pro-inflammatory and anti-inflammatory cytokines. It is important to note that the data for **Ceralifimod** is largely inferred from its mechanism of action and preclinical studies that focus on lymphocyte sequestration rather than direct cytokine measurement. The data for other modulators are derived from a range of in vitro, preclinical, and clinical studies.

| Cytokine          | Drug Class            | Ceralifimod<br>(ONO-4641) | Fingolimod                     | Siponimod                      | Ozanimod           |
|-------------------|-----------------------|---------------------------|--------------------------------|--------------------------------|--------------------|
| Pro-inflammatory  |                       |                           |                                |                                |                    |
| TNF- $\alpha$     | Th1                   | Inferred Reduction        | ↓[4][5]                        | No significant change reported | Inferred Reduction |
| IFN- $\gamma$     | Th1                   | Inferred Reduction        | ↓                              | No significant change reported | Inferred Reduction |
| IL-1 $\beta$      | Inferred Reduction    | ↓                         | No significant change reported | Inferred Reduction             |                    |
| IL-2              | Th1                   | Inferred Reduction        | ↓                              | No significant change reported | Inferred Reduction |
| IL-6              | Th17/Pro-inflammatory | Inferred Reduction        | ↓                              | ↓ (in vitro, microglia)        | Inferred Reduction |
| IL-17             | Th17                  | Inferred Reduction        | ↓                              | No significant change reported | Inferred Reduction |
| Anti-inflammatory |                       |                           |                                |                                |                    |
| IL-10             | Th2/Regulatory        | Inferred Increase         | ↑                              | No significant change reported | Inferred Increase  |
| TGF- $\beta$      | Regulatory            | Inferred Increase         | ↑                              | No significant change reported | Inferred Increase  |

Arrow symbols ( $\uparrow/\downarrow$ ) indicate an increase or decrease in cytokine levels. Data for **Ceralifimod** is largely inferred based on its mechanism of action and data from other S1P modulators.

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

S1P Receptor Modulator Mechanism of Action.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the effect of adding Fish oil to Fingolimod on TNF-alpha, IL1 beta, IL6, and IFN-gamma in patients with relapsing-remitting multiple sclerosis: A double-blind randomized placebo-controlled trial - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- To cite this document: BenchChem. [Ceralifimod's Immunomodulatory Impact on Cytokine Profiles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668400#ceralifimod-s-impact-on-cytokine-profiles-compared-to-other-immunomodulators>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)